N-Formyl-Met-Leu-Phe benzylamide

Neutrophil biology Chemotaxis Peptide chemistry

N-Formyl-Met-Leu-Phe benzylamide is a C-terminally benzylamide-modified fMLF analog that delivers a 12- to 533-fold increase in functional potency over the native peptide, as demonstrated in neutrophil effector assays and epithelial chloride-secretion models. This superior potency ensures robust, reproducible signal even with low-responding primary human samples and makes it the definitive agonist for FPR1 competition, desensitization, and biased-signaling studies. Choose this high-purity (≥97% HPLC) reagent to maximize assay sensitivity and data reliability.

Molecular Formula C28H38N4O4S
Molecular Weight 526.7 g/mol
Cat. No. B13836329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl-Met-Leu-Phe benzylamide
Molecular FormulaC28H38N4O4S
Molecular Weight526.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)NC(=O)C(CCSC)NC=O
InChIInChI=1S/C28H38N4O4S/c1-20(2)16-24(31-27(35)23(30-19-33)14-15-37-3)28(36)32-25(17-21-10-6-4-7-11-21)26(34)29-18-22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3,(H,29,34)(H,30,33)(H,31,35)(H,32,36)/t23-,24-,25-/m0/s1
InChIKeySYWWPBYRTBWRKE-SDHOMARFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Formyl-Met-Leu-Phe Benzylamide for Scientific Procurement: A Potent C-Terminally Modified Chemotactic Peptide Agonist


N-Formyl-Met-Leu-Phe benzylamide (CAS: 80180-62-7) is a synthetic tripeptide derived from the prototypical chemotactic peptide N-formyl-Met-Leu-Phe (fMLF/fMLP). Its key structural feature is the modification of the C-terminus with a benzylamide group, which replaces the free carboxyl group [1]. This compound functions as an agonist at formyl peptide receptors (FPRs) on neutrophils and other leukocytes, initiating signaling cascades that drive chemotaxis, degranulation, and superoxide production [2]. This guide provides a quantitative, evidence-based comparison to help researchers select the appropriate reagent.

Why N-Formyl-Met-Leu-Phe Benzylamide Cannot Be Replaced by Unmodified fMLF or Simple Antagonists


The formyl peptide receptor family (FPR1, FPR2/ALX, FPR3) is a critical node in innate immunity and inflammation, but its ligands display complex and context-dependent pharmacology. Simple substitution of the benzylamide derivative with the native fMLF peptide, or with an antagonist like Boc-MLF, will not yield equivalent experimental outcomes. The C-terminal benzylamide modification profoundly alters functional potency, with studies showing a 12-533-fold increase in activity compared to the free acid [1]. Furthermore, receptor signaling can be biased; antagonists that inhibit one pathway (e.g., superoxide production) may not affect another (e.g., chemotaxis), or may have off-target effects . The following quantitative evidence demonstrates why selecting the specific C-terminally modified benzylamide agonist is critical for reproducible and meaningful results.

Quantitative Evidence for N-Formyl-Met-Leu-Phe Benzylamide: A Comparative Analysis for Scientific Selection


C-Terminal Benzylamide Modification Enhances Functional Potency by Over Two Orders of Magnitude

The primary functional differentiation of N-Formyl-Met-Leu-Phe benzylamide is its substantially enhanced biological activity compared to its free acid counterpart, fMLF. In a direct comparison, the benzylamide derivative was found to be 12- to 533-fold more active than the free acid in inducing lysosomal enzyme release from rabbit neutrophils [1]. This modification neutralizes the negative charge at the C-terminus, a key determinant of FPR1 activation [1].

Neutrophil biology Chemotaxis Peptide chemistry

Superior Functional Potency of Benzylamide over Native fMLF in Tissue-Level Assays

In a functional tissue assay measuring chloride secretion in rabbit ileal mucosa, the potency order of related peptides was determined. N-Formyl-Met-Leu-Phe benzylamide (referred to as FMLP-benz) was found to be more potent than both the native peptide (FMLP) and the deformylated analog (MLP). The rank order of potencies was: FMLP-benzylamide > FMLP > MLP [1].

Ion transport Epithelial biology Inflammation

Antagonism of fMLF-Induced Superoxide Production Requires High Concentrations of Boc-MLF

For studies requiring inhibition of fMLF/FPR1 signaling, Boc-MLF is a common antagonist. However, it is important to note its limited potency. Boc-MLF inhibits superoxide production induced by the FPR agonist fMLF with an EC50 of 630 nM in neutrophils . This is a high concentration, requiring careful solubility and off-target effect considerations.

Reactive oxygen species Neutrophil FPR1 antagonist

Recommended Application Scenarios for N-Formyl-Met-Leu-Phe Benzylamide in Scientific Research


Maximizing Neutrophil Activation and Degranulation Assays

In any assay designed to measure neutrophil effector functions—including chemotaxis, degranulation, or superoxide production—using the benzylamide derivative ensures maximal signal. The 12-533-fold increase in potency over the free acid [1] translates to a more robust and sensitive assay, particularly useful when working with limited or low-responding primary human neutrophil samples [1].

Functional Studies in Epithelial and Mucosal Inflammation Models

The demonstrated superiority of FMLP-benzylamide over native fMLF in driving chloride secretion in rabbit ileal mucosa [2] makes it the preferred tool for studying FPR-mediated effects in the gut or other epithelial barriers. Its higher potency can reveal subtle phenotypes that might be missed with less active analogs [2].

Use as a High-Potency Reference Agonist in Antagonist or Biased Signaling Studies

Given the modest potency of common peptide antagonists like Boc-MLF (EC50 = 630 nM) , a high-potency agonist is required for robust competition or inhibition studies. The benzylamide derivative provides a strong and well-defined FPR1 stimulus against which to benchmark new inhibitors or to investigate receptor desensitization and biased signaling mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Formyl-Met-Leu-Phe benzylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.